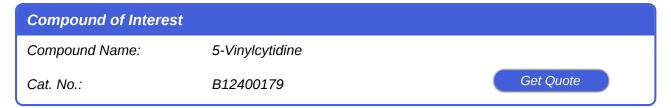


physical and chemical properties of 5-Vinylcytidine

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An In-Depth Technical Guide to **5-Vinylcytidine**: Properties and Experimental Considerations

Introduction

5-Vinylcytidine is a nucleoside analog that has garnered interest for its potential therapeutic applications, particularly in the fields of oncology and virology.[1] As a modified version of the natural nucleoside cytidine, its unique vinyl group at the 5-position of the pyrimidine ring opens avenues for novel chemical interactions and biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-Vinylcytidine**, relevant experimental protocols, and its potential mechanisms of action for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

Quantitative data for **5-Vinylcytidine** is summarized below. It is important to note that while some properties are directly reported, others are inferred from closely related analogs like 2'-deoxy-**5-vinylcytidine** due to limited publicly available data for **5-Vinylcytidine** itself.



Property	Value	Source
CAS Number	1846584-62-0	[1][2]
Molecular Formula	C11H15N3O5	[1][2][3]
Molecular Weight	269.25 g/mol	[1][2]
Appearance	Solid (inferred)	[4]
Stability	Appears to polymerize readily (reported for 2'-deoxy-5-vinylcytidine)	[5][6]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate study and application of **5-Vinylcytidine**. The following sections describe relevant protocols for synthesis and biological evaluation, primarily based on established methods for similar nucleoside analogs.

Synthesis of 5-Vinylpyrimidine Nucleosides

Rapid and efficient syntheses for 2'-deoxy-**5-vinylcytidine** have been developed, starting from nucleoside precursors.[5][6] A general approach often involves the palladium-catalyzed coupling of a vinyl group donor (e.g., vinyltributylstannane) to a halogenated cytidine precursor.

General Workflow for Synthesis:

- Protection: The hydroxyl and amino groups of the starting cytidine material are protected to prevent unwanted side reactions.
- Halogenation: A halogen (typically iodine or bromine) is introduced at the 5-position of the pyrimidine ring.
- Stille Coupling: The 5-halogenated cytidine derivative is reacted with an organostannane reagent, such as vinyltributylstannane, in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).
- Deprotection: The protecting groups are removed to yield the final 5-vinylcytidine product.



 Purification: The crude product is purified using techniques such as column chromatography or recrystallization.



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Caption: A generalized workflow for the synthesis of 5-vinylpyrimidine nucleosides.

Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral properties of nucleoside analogs like 2'-deoxy-**5-vinylcytidine** against viruses such as Herpes Simplex Virus (HSV) are often quantified using a plaque reduction assay.[7]

Methodology:

- Cell Culture Preparation: Prepare confluent monolayers of a suitable host cell line (e.g., Vero cells) in multi-well plates.
- Virus Inoculation: Infect the cell monolayers with a known quantity of the virus (e.g., HSV-1 or HSV-2) and allow it to adsorb for 1-2 hours.[7]
- Compound Application: Remove the viral inoculum and overlay the cells with a medium (often containing carboxymethyl cellulose or agar) containing serial dilutions of 5-Vinylcytidine.
- Incubation: Incubate the plates for a period sufficient for viral plaques (zones of cell death) to develop in the control wells (no compound).
- Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the viral plaques.
- ID50 Determination: The 50% inhibitory dose (ID50), which is the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated control, is calculated.[7] For 2'-deoxy-5-vinylcytidine, the ID50 against both HSV-1 and HSV-2 was found to be 0.2 μg/mL.[5][6]



Biological Activity and Signaling Pathways

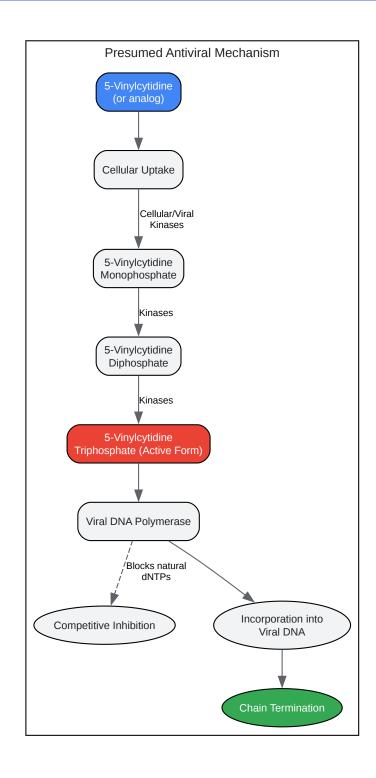
5-Vinylcytidine and its analogs are investigated for their potential to interfere with fundamental cellular processes in cancer and viral infections.

Antiviral Mechanism of Action

The presumed antiviral mechanism for vinyl-modified nucleosides like 2'-deoxy-**5-vinylcytidine** involves a multi-step intracellular process.[7]

- Cellular Uptake: The nucleoside analog enters the host cell.
- Phosphorylation: It is phosphorylated by viral and/or cellular kinases to its active triphosphate form.[7]
- Inhibition of Viral DNA Polymerase: The triphosphate analog acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural corresponding deoxynucleoside triphosphate.[7]
- Chain Termination: If incorporated into the growing viral DNA strand, the modification can lead to chain termination, halting viral replication.[7]





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Caption: Presumed mechanism of antiviral action for vinyl-modified cytidine analogs.[7]

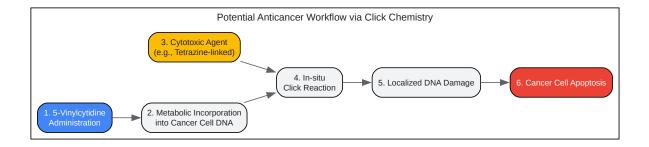
Potential Anticancer Applications



Cytidine analogs are known to have potential anti-metabolic and anti-tumor activities, with some acting as inhibitors of DNA methyltransferases.[8] Furthermore, the vinyl group on compounds like **5-Vinylcytidine** offers a unique chemical handle for targeted cancer therapy through "click chemistry".[7]

Potential "Click Chemistry" Workflow:

- Metabolic Incorporation: The vinyl-functionalized nucleoside is administered and preferentially incorporated into the DNA of rapidly dividing cancer cells.[7]
- Targeted Delivery: A second component, a cytotoxic agent attached to a molecule capable of a click reaction (e.g., a tetrazine), is administered.
- In-situ "Click" Reaction: The vinyl group in the cancer cell DNA reacts with the tetrazinelinked cytotoxic agent, "clicking" the toxic payload directly to the tumor DNA.
- DNA Damage and Apoptosis: The localized high concentration of the cytotoxic agent induces significant DNA damage, leading to apoptosis specifically in the cancer cells.[7]



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References



- 1. bocsci.com [bocsci.com]
- 2. alfacdmo.com [alfacdmo.com]
- 3. 5-Vinylcytidine | 1846584-62-0 [chemicalbook.com]
- 4. 5-Methylcytidine | C10H15N3O5 | CID 92918 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and biological properties of 2'-deoxy-5-vinyluridine and 2'deoxy-5-vinylcytidine PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological properties of 2'-deoxy-5-vinyluridine and 2'deoxy-5-vinylcytidine PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 5-Vinylcytidine | Delchimica [delchimica.com]
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 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400179#physical-and-chemical-properties-of-5-vinylcytidine]

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